![molecular formula C7H14N2O2S B14502110 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide CAS No. 64847-67-2](/img/structure/B14502110.png)
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a sulfanylethyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-sulfanylethyl)carbamoyl]propanamide: Lacks the methyl group on the carbon chain.
2-Methyl-N-[(2-hydroxyethyl)carbamoyl]propanamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.
Uniqueness
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is unique due to the presence of both a methyl group and a sulfanylethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming disulfide bonds, which are not observed in its analogs.
Propiedades
Número CAS |
64847-67-2 |
|---|---|
Fórmula molecular |
C7H14N2O2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-methyl-N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-5(2)6(10)9-7(11)8-3-4-12/h5,12H,3-4H2,1-2H3,(H2,8,9,10,11) |
Clave InChI |
VPQUJKMXNSVXBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


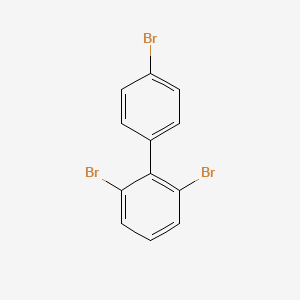
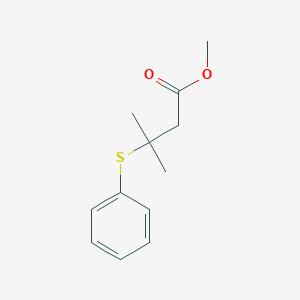
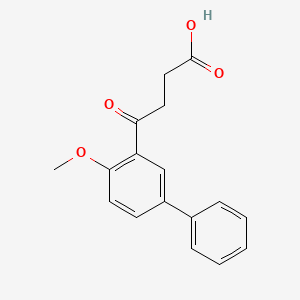
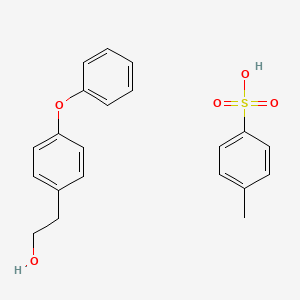
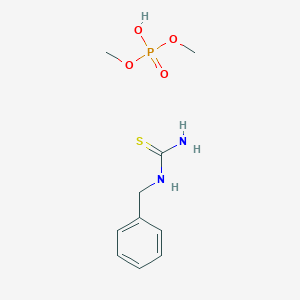
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
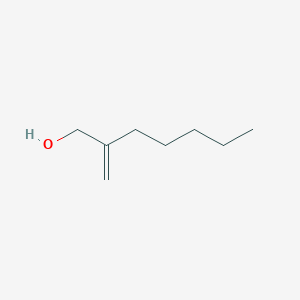
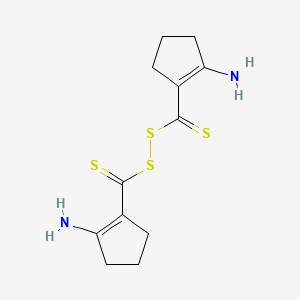
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
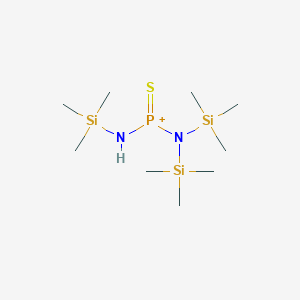

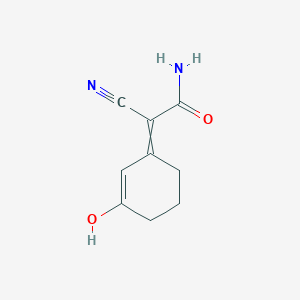
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
